Cas no 474651-29-1 (Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile)

Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile 化学的及び物理的性質
名前と識別子
-
- CID 137701588
- Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile
-
- MDL: MFCD02669626
- インチ: 1S/C10H8N4O.Na/c1-14-8-5-3-2-4-7(8)12-9(14)10(6-11)13-15-10;/h2-5,13H,1H3;
- InChIKey: YHEISTHATWLQHT-UHFFFAOYSA-N
- SMILES: [Na].O1C(C#N)(C2=NC3C=CC=CC=3N2C)N1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 325
- トポロジー分子極性表面積: 76.1
Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-236268-5.0g |
sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide |
474651-29-1 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Enamine | EN300-236268-1.0g |
sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide |
474651-29-1 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
Life Chemicals | F0848-0229-2.5g |
Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile |
474651-29-1 | 95%+ | 2.5g |
$870.0 | 2023-09-07 | |
Life Chemicals | F0848-0229-0.5g |
Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile |
474651-29-1 | 95%+ | 0.5g |
$413.0 | 2023-09-07 | |
Life Chemicals | F0848-0229-10g |
Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile |
474651-29-1 | 95%+ | 10g |
$1827.0 | 2023-09-07 | |
TRC | S308861-100mg |
Sodium Oxo-imino-(1-methyl-1h-benzoimidazol-2-yl)-acetonitrile |
474651-29-1 | 100mg |
$ 115.00 | 2022-06-03 | ||
Enamine | EN300-236268-0.25g |
sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide |
474651-29-1 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
Enamine | EN300-236268-1g |
sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide |
474651-29-1 | 1g |
$728.0 | 2023-09-15 | ||
Enamine | EN300-236268-10g |
sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide |
474651-29-1 | 10g |
$3131.0 | 2023-09-15 | ||
Enamine | EN300-236268-2.5g |
sodium 1-methyl-1H-1,3-benzodiazole-2-carbonimidoyl cyanide |
474651-29-1 | 95% | 2.5g |
$1428.0 | 2024-06-19 |
Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrileに関する追加情報
Sodium Oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile (CAS No. 474651-29-1): An Overview
Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile (CAS No. 474651-29-1) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, belongs to a class of molecules known for their potential therapeutic applications, particularly in the treatment of various diseases and conditions. The compound's structure and properties make it an intriguing subject for both academic and industrial research.
The chemical structure of sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile is characterized by a benzoimidazole ring, an acetonitrile group, and an oxo-imino functional group. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The benzoimidazole ring is a well-known pharmacophore that is found in numerous bioactive compounds, including antifungal, antibacterial, and anticancer agents. The acetonitrile group adds polarity and can influence the compound's solubility and reactivity, while the oxo-imino group contributes to the molecule's overall stability and reactivity.
Recent studies have highlighted the potential of sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antitumor activity against several cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Additionally, preliminary data suggest that the compound may have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
In the context of drug development, sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile has been evaluated for its pharmacokinetic properties. Studies have demonstrated that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are crucial for ensuring that the drug can be effectively delivered to its target site and maintain therapeutic concentrations over an extended period. Furthermore, the compound has shown low toxicity in preclinical studies, which is a critical factor for its potential use in clinical settings.
The synthesis of sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile has been optimized through various methodologies to improve yield and purity. One common approach involves the reaction of 2-cyanoacetamide with 1-methylbenzimidazole in the presence of sodium hydride. This method has been refined to achieve high yields with minimal side products, making it suitable for large-scale production. The ability to synthesize this compound efficiently is essential for advancing its development as a potential therapeutic agent.
From a clinical perspective, sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile is currently undergoing preclinical trials to assess its safety and efficacy in treating specific diseases. Early results from these trials have been promising, with the compound demonstrating significant therapeutic potential without major adverse effects. These findings have paved the way for further clinical trials to evaluate its effectiveness in human subjects.
In conclusion, sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile (CAS No. 474651-29-1) represents a promising candidate in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it a valuable target for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound may play a significant role in advancing treatments for various diseases.
474651-29-1 (Sodium oxo-imino-(1-methyl-1H-benzoimidazol-2-yl)-acetonitrile) Related Products
- 1101737-39-6((2Z)-2-[(1-ethylpyridin-1-ium-3-yl)methylidene]-6-hydroxy-1-benzofuran-3-one iodide)
- 79932-56-2(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid)
- 2137737-57-4(2,2-Difluoro-3-(oxolan-3-yloxy)propan-1-amine)
- 2060057-38-5(5-chloro-1H,1aH,6H,6aH-cyclopropaainden-1-amine Hydrochloride)
- 1510048-87-9(2-(3-methylbutan-2-yl)oxypyrimidin-5-amine)
- 148437-94-9(O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine)
- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)
- 885273-01-8(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid)
- 743444-59-9(1-4-fluoro-2-(pyrrolidin-1-yl)phenylethan-1-one)
- 2228630-65-5(3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid)




